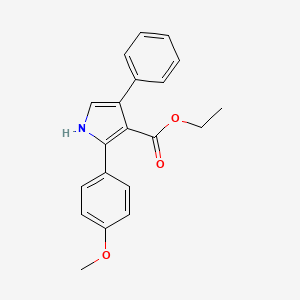

Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-24-20(22)18-17(14-7-5-4-6-8-14)13-21-19(18)15-9-11-16(23-2)12-10-15/h4-13,21H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUNERZGHOBWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in absolute ethanol, catalyzed by piperidine. This reaction leads to the formation of ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings and the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction could produce pyrrolidines.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been studied for its potential as a therapeutic agent. The compound's structure suggests it may possess anti-inflammatory and analgesic properties, similar to other pyrrole derivatives that have shown efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammatory processes .

Case Study: COX-2 Inhibition

Recent studies have indicated that pyrrole-based compounds can be designed to selectively inhibit COX-2, an enzyme associated with inflammation and pain. The optimization of fluorescent pyrrole derivatives has led to the discovery of novel inhibitors that exhibit selective binding to COX-2, potentially paving the way for new anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic reactions, including cyclization and acylation processes. These methods are crucial for producing derivatives with enhanced biological activity.

Synthesis Techniques

- Paal-Knorr Reaction : This reaction is commonly utilized for synthesizing pyrrole derivatives. The reaction involves the condensation of 1,4-dicarbonyl compounds with primary amines or ammonia, leading to the formation of pyrroles .

- Amination Reactions : The compound can also be synthesized via amination of substituted pyrroles with various amines, allowing for the introduction of diverse functional groups that can modulate biological activity .

Research has demonstrated that this compound exhibits notable biological activities, including antimicrobial and anticancer properties. Its structural features contribute to its interaction with biological targets.

Antimicrobial Activity

Studies have shown that certain pyrrole derivatives possess significant antibacterial and antifungal activities. This compound has been evaluated for its efficacy against various pathogens, demonstrating potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been explored, with promising results indicating its potential as an anticancer agent. Further investigations are necessary to elucidate the precise mechanisms by which it exerts these effects .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pyrrole ring and aromatic substituents may play a crucial role in binding to these targets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent identity and position. Key comparisons include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with the 4-chlorophenyl group in ’s analogue (electron-withdrawing). This difference impacts electronic properties, such as HOMO-LUMO gaps and reactivity in electrophilic substitution reactions .

- Steric Effects : The bulkier 4-methoxyphenyl group (vs. methyl in ) may hinder rotational freedom, influencing conformational stability and intermolecular interactions .

Physicochemical Properties

- Solubility : The ethyl ester group enhances solubility in organic solvents compared to free carboxylic acids. However, the 4-methoxyphenyl group may slightly increase hydrophobicity relative to analogues with polar substituents (e.g., hydroxy in ) .

- Melting Points : While direct data for the target compound is unavailable, analogues with bulky substituents (e.g., diphenyl in ) typically exhibit higher melting points due to improved crystal packing .

Biological Activity

Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and features a pyrrole ring substituted with a methoxyphenyl group and a phenyl group. The synthesis typically involves multi-step organic reactions, such as the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in ethanol, catalyzed by piperidine.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated that certain pyrrole compounds possess minimum inhibitory concentration (MIC) values ranging from to against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Ethyl 2-(4-methoxyphenyl)-4-phenyl... | Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 | |

| Other Pyrrole Derivatives | Various | Varies |

Anticancer Potential

The anticancer activity of this compound is also notable. Studies have indicated that pyrrole derivatives can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . For example, compounds with similar structures have been found to exhibit cytotoxic effects on breast cancer cell lines, with IC50 values reflecting their potency in inhibiting cell growth.

Case Study: Anticancer Activity

In a recent study evaluating several pyrrole derivatives:

- Compound A showed an IC50 of against MCF-7 breast cancer cells.

- Compound B , structurally similar to this compound, had an IC50 of , indicating enhanced potency.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within cells. The compound's functional groups may facilitate binding to enzymes or receptors involved in critical biological pathways, influencing cellular processes such as apoptosis and proliferation .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via a three-component, one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde under reflux in ethanol. Optimization involves controlling stoichiometric ratios (1:1:1 for reactants), reaction temperature (80–90°C), and time (6–8 hours). Catalytic amounts of acetic acid enhance cyclization efficiency. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields a crystalline product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, pyrrole N–H at ~3300 cm⁻¹).

- NMR : ¹H NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR verifies ester carbonyl (δ ~165 ppm) and pyrrole ring carbons.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 362). These techniques collectively ensure structural fidelity .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and torsion angles. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL ( ) provide a final R-factor < 0.05. The structure is visualized via ORTEP-3 ( ), showing planar pyrrole and phenyl rings with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .

Advanced Research Questions

Q. How do DFT calculations contribute to understanding the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), electrostatic potential maps, and Mulliken charges. These analyses predict reactivity sites (e.g., electron-deficient pyrrole C3 position) and non-linear optical (NLO) behavior, aligning with experimental UV-Vis absorption spectra .

Q. What strategies resolve discrepancies in crystallographic data refinement?

- Validation Tools : Use PLATON () to check for missed symmetry, twinning, or disorder.

- Hydrogen Bonding : Analyze residual electron density peaks to correct H-atom positions.

- SHELX Constraints : Apply isotropic displacement parameters for disordered regions. Cross-validate with spectroscopic data to ensure chemical plausibility .

Q. How do hydrogen bonding networks influence the compound’s stability and crystallinity?

Graph-set analysis ( ) identifies C(6) and R₂²(8) motifs formed by C–H···O interactions between ester carbonyls and methoxy groups. These networks create a 3D framework, enhancing thermal stability (decomposition >250°C) and crystallinity. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H = 55%, O···H = 30%), critical for predicting solubility and polymorphism .

Methodological Notes

- Synthesis : Scale-up requires inert atmosphere to prevent oxidation of the pyrrole ring.

- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts.

- DFT : Benchmark functionals (e.g., ωB97XD) improve dispersion force modeling for supramolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.